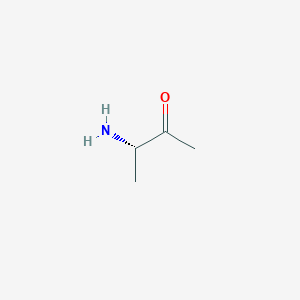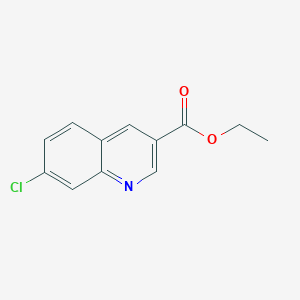
Ethyl 7-chloroquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 7-chloroquinoline-3-carboxylate is a compound that falls under the category of quinoline-3-carboxylates . Quinoline heterocycles are widely found in medicinally important natural products . They exhibit interesting biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties .
Synthesis Analysis
The ethyl-2-chloroquinoline-3-carboxylates were achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .Molecular Structure Analysis
The chemical structures of these compounds were confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .Chemical Reactions Analysis
The reactions of several 2-chloroquinoline-3-carboxylate esters with propargyl alcohol and a secondary amine in the presence of a palladium catalyst lead to the formation of new alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate derivatives .Wissenschaftliche Forschungsanwendungen
Application 1: Antibacterial Agents
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Ethyl 7-chloroquinoline-3-carboxylate, also referred to as ethyl-2-chloroquinoline-3-carboxylates in the research, is used in the synthesis of potential antibacterial agents . Quinoline heterocycles, which include this compound, are found in many medicinally important natural products .
- Methods of Application or Experimental Procedures : The compound is synthesized from o-aminobenzophenones in two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .
- Results or Outcomes : All the synthesized compounds were tested for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera and found to possess moderate activity .
Application 2: Antimicrobial Agents
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Ethyl 7-chloroquinoline-3-carboxylate is used in the synthesis of potential antimicrobial agents . Quinoline heterocycles, which include this compound, are found in many medicinally important natural products .
- Methods of Application or Experimental Procedures : The compound is synthesized from o-aminobenzophenones in two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .
- Results or Outcomes : Hexahydro-[3,4’-biquinoline]-3’-carboxylate 7 showed a compelling antimicrobial activity at 6.25 μg mL −1 with a 96% inhibition .
Safety And Hazards
While specific safety data for Ethyl 7-chloroquinoline-3-carboxylate was not found, safety data for a similar compound, Ethyl 4-chloroquinoline-3-carboxylate, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling .
Zukünftige Richtungen
Quinoline heterocycles, including Ethyl 7-chloroquinoline-3-carboxylate, are very interesting targets for organic chemists due to their wide range of biological and pharmacological properties . Several strategies for their synthesis have been developed, but the search continues to find a better and improved methodology . In recent decades, chemists have focused much attention on environmentally friendly reactions .
Eigenschaften
IUPAC Name |
ethyl 7-chloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDPSLVAMXVUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573666 | |
| Record name | Ethyl 7-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloroquinoline-3-carboxylate | |
CAS RN |
133455-49-9 | |
| Record name | Ethyl 7-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B170083.png)


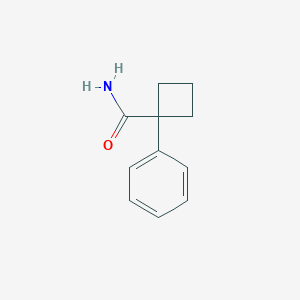
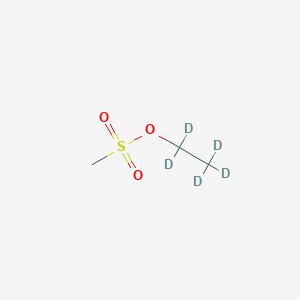
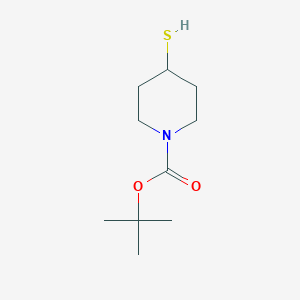

![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)

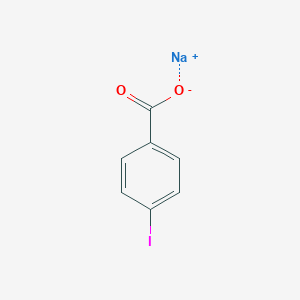
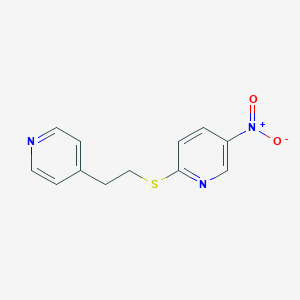

![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)
